molecular formula C11H20O B14390195 4,8-Dimethylnona-2,7-dien-4-ol CAS No. 103983-77-3

4,8-Dimethylnona-2,7-dien-4-ol

Cat. No.: B14390195
CAS No.: 103983-77-3
M. Wt: 168.28 g/mol
InChI Key: QRNQFKQHNYFBCC-UHFFFAOYSA-N
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Description

4,8-Dimethylnona-2,7-dien-4-ol is an organic compound with the molecular formula C₁₁H₂₀O. It is a type of nonadienol, characterized by the presence of two double bonds and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,8-Dimethylnona-2,7-dien-4-ol typically involves the use of specific reagents and catalysts to achieve the desired structure. One common method is the reaction of 4,8-dimethyl-1,7-nonadiene with a suitable oxidizing agent to introduce the hydroxyl group at the 4th position .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions under controlled conditions. The process often includes steps such as distillation and purification to ensure the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions: 4,8-Dimethylnona-2,7-dien-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,8-Dimethylnona-2,7-dien-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,8-Dimethylnona-2,7-dien-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes, influencing their activity. The double bonds may also participate in various biochemical pathways, affecting cellular processes .

Comparison with Similar Compounds

Uniqueness: 4,8-Dimethylnona-2,7-dien-4-ol is unique due to its specific arrangement of double bonds and the hydroxyl group.

Properties

CAS No.

103983-77-3

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

4,8-dimethylnona-2,7-dien-4-ol

InChI

InChI=1S/C11H20O/c1-5-8-11(4,12)9-6-7-10(2)3/h5,7-8,12H,6,9H2,1-4H3

InChI Key

QRNQFKQHNYFBCC-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C)(CCC=C(C)C)O

Origin of Product

United States

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